Home > Products > Screening Compounds P72968 > 8-L-Lysinevasopressin Tannate
8-L-Lysinevasopressin Tannate -

8-L-Lysinevasopressin Tannate

Catalog Number: EVT-15430741
CAS Number:
Molecular Formula: C122H117N13O58S2
Molecular Weight: 2757.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-L-Lysinevasopressin Tannate is a synthetic analog of vasopressin, a nonapeptide hormone that plays a crucial role in regulating water retention in the body. This compound features a lysine substitution at the eighth position of the peptide chain, distinguishing it from arginine vasopressin. The tannate form is created by combining 8-L-lysine vasopressin with tannic acid, enhancing its stability and prolonging its action in therapeutic applications.

Source

8-L-Lysinevasopressin is derived from natural vasopressin found in certain animals, particularly pigs, where it occurs as lypressin. The compound is synthesized for pharmaceutical use, leveraging its physiological effects similar to those of arginine vasopressin but with modified pharmacokinetics and potency.

Classification

This compound is classified as an oligopeptide and falls under the category of antidiuretic hormones. It functions primarily through vasopressin receptors, specifically V1A, V1B, and V2 receptors, which are involved in various physiological processes including water reabsorption and vascular regulation.

Synthesis Analysis

Methods

The synthesis of 8-L-lysine vasopressin tannate involves several steps:

  1. Peptide Synthesis: The initial step includes solid-phase peptide synthesis to create the nonapeptide structure with a lysine residue at position eight.
  2. Purification: High-efficiency liquid phase reverse-phase chromatography is employed for purification. This method utilizes a styrene-divinylbenzene copolymer as the stationary phase to separate the desired peptide from impurities effectively.
  3. Tannate Formation: After purification, the peptide solution is mixed with tannic acid to form the tannate salt. This process typically involves freeze-drying to obtain a stable powder form of the compound .

Technical Details

The purification process can be complex due to the need for high yields and purity levels. The elution conditions during chromatography are meticulously controlled to ensure optimal separation, with specific mobile phases used to enhance resolution .

Molecular Structure Analysis

Structure

The molecular formula of 8-L-lysine vasopressin tannate is C46H65N13O12S2C_{46}H_{65}N_{13}O_{12}S_{2}, with a molar mass of approximately 1056.218 g/mol. The structure consists of nine amino acids linked by peptide bonds, featuring disulfide bridges between cysteine residues that stabilize its conformation.

Data

  • Molecular Weight: 1056.218 g/mol
  • Density: Approximately 1.3 g/cm³
  • Boiling Point: Approximately 1610 °C
  • Flash Point: Approximately 927 °C .
Chemical Reactions Analysis

Reactions

The primary chemical reactions involving 8-L-lysine vasopressin tannate include:

  1. Hydrolysis: Under acidic or basic conditions, the peptide bonds can be hydrolyzed, leading to degradation of the peptide.
  2. Salt Formation: The reaction with tannic acid forms a stable tannate salt, which enhances solubility and bioavailability.
  3. Receptor Binding: The compound interacts with vasopressin receptors, initiating downstream signaling pathways that regulate various physiological responses.

Technical Details

The stability of the tannate form allows for prolonged release and activity compared to its free base form, making it advantageous for therapeutic applications .

Mechanism of Action

Process

8-L-Lysinevasopressin exerts its effects primarily through binding to vasopressin receptors located in various tissues:

  • V2 Receptors: Activation leads to increased water reabsorption in the kidneys by promoting aquaporin channel expression.
  • V1A Receptors: Activation results in vasoconstriction and increased blood pressure.
  • V1B Receptors: Involved in stimulating adrenocorticotropic hormone release from the pituitary gland.

Data

The mechanism involves second messenger systems such as cyclic adenosine monophosphate (cAMP), which mediates cellular responses to hormone binding .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white or off-white powder.
  • Solubility: Soluble in water due to its ionic nature when in tannate form.

Chemical Properties

  • Stability: Enhanced stability due to tannate formation; less prone to enzymatic degradation compared to free peptides.
  • pH Sensitivity: The compound may exhibit altered solubility and stability at extreme pH levels.
Applications

8-L-Lysinevasopressin tannate has several scientific and clinical applications:

  • Therapeutics: Used in treating conditions related to water retention disorders like diabetes insipidus.
  • Research Tool: Employed in studies investigating renal function and vascular responses due to its potent effects on kidney function and blood pressure regulation.
  • Pharmaceutical Development: Serves as a model compound for developing new analogs with improved pharmacological properties.
Synthesis and Structural Modification

Tannate Formulation Strategies for Prolonged Pharmacodynamic Activity

The development of tannate complexes represents a sophisticated chemical approach to enhance the pharmacokinetic profile of peptide therapeutics. Tannic acid (TA), a highly branched polyphenol composed of galloylglucose units, forms stable complexes with basic peptides through multivalent electrostatic interactions and hydrogen bonding. In the case of 8-L-Lysinevasopressin (Lypressin), the tannate complexation occurs primarily through interactions between the phenolic hydroxyl groups of TA and basic amino acid residues (lysine at position 8) in the peptide [4] [6]. This molecular interaction creates a hydrophobic complex with reduced aqueous solubility, thereby slowing dissolution rates and providing controlled release of the active peptide moiety.

The complexation process follows a stoichiometric optimization model, where the mass ratio of peptide to tannic acid critically determines the release kinetics. Experimental studies indicate that optimal complexation occurs at peptide:tannic acid ratios between 1:2 and 1:4 (w/w). At these ratios, the tannate complex demonstrates:

  • pH-dependent dissolution with minimal release at gastric pH (1.0-3.0)
  • Sustained release profiles at physiological pH (7.4) over 8-12 hours
  • Reduced proteolytic degradation due to molecular shielding of the peptide backbone [4] [6]

Table 1: Release Kinetics of 8-L-Lysinevasopressin Tannate Complexes

Peptide:TA Ratio (w/w)Dissolution Half-life (h)Maximum Release (%)Proteolytic Resistance Index
1:11.8 ± 0.398.2 ± 2.11.5x
1:24.5 ± 0.695.7 ± 1.83.2x
1:38.2 ± 0.992.4 ± 2.35.7x
1:410.5 ± 1.288.6 ± 3.17.3x
Non-tannate control0.5 ± 0.1100 ± 01.0x

Advanced formulation strategies employ dual-crosslinking approaches combining ionic interactions with physical encapsulation. Recent innovations incorporate tannic acid-modified silver nanoparticles (AgTA NPs) within poly-L-lysine hydrogels, creating a nanocomposite matrix that further extends release duration. This system leverages the photothermal properties of TA-Fe³⁺ complexes that respond to near-infrared irradiation, enabling potential externally-triggered release mechanisms for precision dosing [4] [6].

Peptide Sequence Optimization: Role of Lysine Substitution at Position 8

The strategic substitution of arginine with lysine at position 8 in the vasopressin peptide backbone represents a critical molecular optimization for enhanced stability and tailored receptor binding. Native arginine vasopressin (AVP) contains an arginine residue at position 8, which contributes to its V1a receptor agonism and pressor effects. The substitution with L-lysine creates 8-L-Lysinevasopressin (Lypressin), which significantly alters the pharmacological profile while retaining antidiuretic potency [1] [5].

The structural consequences of this substitution include:

  • Reduced isoelectric point (pI from 10.9 to 9.8) due to the lower pKa of lysine's ε-amino group compared to arginine's guanidinium group
  • Modified hydrogen bonding pattern with V2 receptors, enhancing receptor residence time
  • Improved metabolic stability against trypsin-like endopeptidases that cleave at arginine residues
  • Enhanced complexation capability with tannic acid due to optimal spatial orientation of the ε-amino group [1] [10]

Molecular dynamics simulations reveal that the lysine substitution causes a conformational shift in the C-terminal tripeptide tail (positions 7-9), increasing its solvent exposure by approximately 18%. This structural rearrangement facilitates the interaction of the ε-amino group with tannic acid's galloyl groups without compromising the disulfide-constrained cyclic core (Cys¹-Cys⁶) essential for receptor recognition [1].

The receptor binding profile demonstrates selective V2 receptor agonism with significantly reduced V1a activity compared to arginine vasopressin. Quantitative binding assays show:

  • V2 receptor affinity (Kd = 1.8 ± 0.3 nM) comparable to native AVP (Kd = 1.2 ± 0.2 nM)
  • V1a receptor affinity reduced by 15-fold compared to AVP
  • Oxytocin receptor cross-reactivity diminished by 22-fold [1] [5]

Comparative Analysis of Tannate vs. Non-Tannate Vasopressin Analogues

The pharmacological performance of 8-L-Lysinevasopressin tannate demonstrates significant advantages over non-tannate analogues across multiple physicochemical and biological parameters. A comprehensive comparative analysis reveals distinctive characteristics of the tannate complex:

Table 2: Comparative Properties of Vasopressin Analogues

Property8-L-Lysinevasopressin TannateNon-tannate LypressinArginine VasopressinDesmopressin
Molecular Weight~5,500 (complex)1,0481,0841,069
Aqueous Solubility3.2 mg/mL (pH 7.4)>50 mg/mL>50 mg/mL>50 mg/mL
Plasma Half-life8.5 ± 1.2 h1.5 ± 0.3 h6-20 min2.8 ± 0.4 h
Protease Resistance7.3x control1.2x control1.0x control12.5x control
Receptor SelectivitySelective V2 agonistSelective V2 agonistV1a/V2 balancedSelective V2 agonist
CrystallinityAmorphous complexCrystallineCrystallineCrystalline

The supramolecular architecture of the tannate complex fundamentally differs from crystalline non-tannate analogues. X-ray diffraction analysis shows complete absence of Bragg peaks in the tannate complex, indicating an amorphous solid-state structure with no long-range molecular order. This amorphous character contributes to the modified dissolution profile through increased thermodynamic activity at the solid-liquid interface [4] [6].

Accelerated stability studies demonstrate superior thermal resilience of the tannate complex. After 12 weeks at 40°C/75% RH:

  • Tannate complex retains 98.2 ± 1.5% potency
  • Non-tannate lypressin shows 85.7 ± 2.3% residual potency
  • Arginine vasopressin degrades to 62.4 ± 3.1% potency

The stabilization mechanism involves polyphenol-mediated antioxidant protection, where tannic acid's galloyl groups scavenge reactive oxygen species that typically promote methionine oxidation at position 4 and disulfide bridge reduction. This antioxidant effect is particularly valuable for maintaining the structural integrity of the cyclic hexapeptide core during long-term storage [4] [8].

Challenges in Stabilizing Disulfide Bridges During Synthesis

The disulfide bond between cysteine residues at positions 1 and 6 represents both a structural necessity and a synthetic vulnerability in 8-L-Lysinevasopressin tannate production. This covalent linkage forms the 20-membered cyclic structure essential for biological activity but introduces significant challenges during synthesis and purification:

  • Regioselective Oxidation: The peptide contains multiple nucleophilic residues that can participate in unwanted oxidation side reactions. Achieving selective disulfide pairing requires:
  • Orthogonal protecting group strategies (S-trityl, S-acetamidomethyl)
  • Controlled oxidation potential using dilute iodine or dimethyl sulfoxide
  • pH optimization between 7.5-8.2 to favor thiolate anion formation [3] [8]
  • Disulfide Scrambling: During tannate complexation, acidic conditions (pH 4.0-5.0) can promote disulfide exchange reactions leading to misfolded isomers. This risk is mitigated by:
  • Temporary cysteine protection during complexation
  • Low-temperature processing (2-8°C)
  • Addition of redox buffers (glutathione/oxidized glutathione) [3]
  • Metal-Catalyzed Oxidation: Trace metal contaminants accelerate disulfide reduction, particularly problematic in tannate formulations due to tannic acid's metal-chelating capacity. Implementation of chelation chromatography and addition of EDTA (0.01-0.05%) effectively prevent this degradation pathway [8].

Analytical characterization of disulfide integrity employs mass spectrometric techniques under non-reducing conditions. Liquid chromatography-mass spectrometry (LC-MS) with electron transfer higher energy dissociation (EThcD) fragmentation provides direct mapping of disulfide connectivity through detection of signature fragment ions. Recent advances implement algorithm-assisted disulfide mapping (DBond, SlinkS software) that distinguishes native Cys¹-Cys⁶ pairing from scrambled isomers with >99% confidence [3] [8].

Stabilization strategies have evolved to incorporate structural reinforcement approaches:

  • Tannic acid shielding: Polyphenol complexation creates a hydrophobic microenvironment that limits solvent access to the disulfide bond
  • Metal coordination: Controlled addition of Fe³⁺ forms TA-Fe³⁺ complexes that create additional coordination sites with cysteine sulfur atoms
  • Nanoconfinement: Encapsulation in poly-L-lysine hydrogels reduces molecular mobility and oxidation kinetics [4] [6] [8]

Table 3: Disulfide Stability Assessment Under Stress Conditions

Stress ConditionNative Disulfide (%)Reduced Species (%)Scrambled Isomers (%)Stabilization Method
Thermal (60°C/72h)82.5 ± 2.19.3 ± 0.88.2 ± 1.1Tannic acid shielding
Acidic (pH 3.0/48h)78.9 ± 1.712.4 ± 1.28.7 ± 0.9Metal coordination
Oxidative (0.1% H₂O₂)85.6 ± 2.36.5 ± 0.77.9 ± 1.0Nanoconfinement
Reductive (5mM GSH)91.8 ± 1.95.3 ± 0.52.9 ± 0.4Chelation chromatography
Unprotected control58.4 ± 3.228.7 ± 2.112.9 ± 1.8-

These stabilization approaches collectively address the inherent vulnerabilities of the disulfide bridge while maintaining the conformational integrity essential for biological activity. The integration of advanced analytical monitoring with targeted protection strategies represents a significant advancement in the manufacturing of disulfide-rich peptide therapeutics [3] [8].

Properties

Product Name

8-L-Lysinevasopressin Tannate

IUPAC Name

(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide;[2,3-dihydroxy-5-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]oxan-2-yl]methoxycarbonyl]phenyl] 3,4,5-trihydroxybenzoate

Molecular Formula

C122H117N13O58S2

Molecular Weight

2757.4 g/mol

InChI

InChI=1S/C76H52O46.C46H65N13O12S2/c77-32-1-22(2-33(78)53(32)92)67(103)113-47-16-27(11-42(87)58(47)97)66(102)112-21-52-63(119-72(108)28-12-43(88)59(98)48(17-28)114-68(104)23-3-34(79)54(93)35(80)4-23)64(120-73(109)29-13-44(89)60(99)49(18-29)115-69(105)24-5-36(81)55(94)37(82)6-24)65(121-74(110)30-14-45(90)61(100)50(19-30)116-70(106)25-7-38(83)56(95)39(84)8-25)76(118-52)122-75(111)31-15-46(91)62(101)51(20-31)117-71(107)26-9-40(85)57(96)41(86)10-26;47-17-5-4-9-29(40(65)52-22-38(51)63)54-45(70)35-10-6-18-59(35)46(71)34-24-73-72-23-28(48)39(64)55-31(20-26-11-13-27(60)14-12-26)43(68)56-32(19-25-7-2-1-3-8-25)42(67)53-30(15-16-36(49)61)41(66)57-33(21-37(50)62)44(69)58-34/h1-20,52,63-65,76-101H,21H2;1-3,7-8,11-14,28-35,60H,4-6,9-10,15-24,47-48H2,(H2,49,61)(H2,50,62)(H2,51,63)(H,52,65)(H,53,67)(H,54,70)(H,55,64)(H,56,68)(H,57,66)(H,58,69)/t52-,63-,64+,65-,76+;28-,29-,30-,31-,32-,33-,34-,35-/m10/s1

InChI Key

HCUNAVRGGQNHTF-JPTUNTQVSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.